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Compound of Interest

Compound Name: alpha-D-Ribofuranose

Cat. No.: B154505

An In-depth Technical Guide to the Structure and Stereochemistry of alpha-D-Ribofuranose

Introduction

alpha-D-Ribofuranose, a key pentose sugar, is a fundamental building block of various
essential biomolecules, most notably Ribonucleic Acid (RNA). Its specific three-dimensional
structure and stereochemical configuration are critical to its biological function, influencing the
helical structure of RNA and its interactions with proteins and other nucleic acids. This guide
provides a detailed examination of the structural and stereochemical properties of alpha-D-
Ribofuranose, intended for researchers, scientists, and professionals in the field of drug
development.

Molecular Structure

alpha-D-Ribofuranose is a monosaccharide with the chemical formula CsH100s.[1][2] It exists
as a five-membered ring structure, referred to as a furanose ring, which is formed through an
intramolecular hemiacetal linkage. This cyclization occurs when the hydroxyl group on the
fourth carbon (C4') of the open-chain form of D-ribose attacks the aldehyde group at the first
carbon (C1").[3][4]

The atoms of the furanose ring are numbered starting from the anomeric carbon (C1'), which is
the carbon that was part of the aldehyde group in the linear form. The numbering proceeds
around the ring to C4', with the fifth carbon (C5") existing as a -CH20H group attached to C4'.
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Stereochemistry

The stereochemistry of alpha-D-Ribofuranose is precisely defined by the spatial arrangement
of its substituent groups. The designations "alpha (a)" and "D" are crucial for distinguishing it
from its various stereoisomers.

» The "D" Configuration: The "D" designation refers to the configuration at the stereocenter
furthest from the anomeric carbon, which is C4'.[3] In the Fischer projection of the linear form
of D-ribose, the hydroxyl group on this carbon is on the right side, analogous to D-
glyceraldehyde.[3]

e The "alpha (a)" Anomer: The formation of the cyclic furanose ring creates a new chiral center
at C1', the anomeric carbon. This gives rise to two possible isomers, or anomers, designated
as alpha (a) and beta ([3).[3] In the Haworth projection of alpha-D-Ribofuranose, the
hydroxyl group on the anomeric carbon (C1') is oriented on the opposite side of the ring
plane from the C5' -CH20H group.[5][6] Specifically, the anomeric -OH is directed
downwards.

Haworth Projection

The Haworth projection is a common way to represent the cyclic structure of monosaccharides.
For alpha-D-Ribofuranose, the five-membered furanose ring is depicted as a planar
pentagon. The key features are:

The anomeric carbon (C1') is on the right.

The ring oxygen is at the top.

The hydroxyl group at C1' is below the plane of the ring (alpha position).[5]

The hydroxyl groups at C2' and C3' are also below the plane of the ring.

The -CH20H group at C4' is above the plane of the ring.[5]
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Caption: Haworth projection of alpha-D-Ribofuranose.

Ring Conformation

While the Haworth projection is useful, the furanose ring is not planar. It adopts puckered
conformations to relieve steric strain. The two primary conformations are the envelope (E) and
twist (T) forms.[7][8] In the envelope conformation, one atom is out of the plane of the other
four. In the twist conformation, two atoms are displaced on opposite sides of the plane formed
by the other three. The specific conformation can be influenced by substituents and the
molecular environment.
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Quantitative Data

Precise quantitative data such as bond lengths and angles for alpha-D-Ribofuranose are
typically determined through high-resolution experimental methods like X-ray crystallography or
computational modeling. While a specific, comprehensive dataset for isolated alpha-D-
Ribofuranose is not readily available in a single source, the table below provides computed

properties.

Property Value Source

Molecular Formula CsH100s PubChem[1][2]

Molecular Weight 150.13 g/mol PubChem|[2]
(2S,3R,4S,5R)-5-

IUPAC Name (hydroxymethyl)oxolane-2,3,4- PubChem[2]
triol

XLogP3 -2 PubChem|[2]

Hydrogen Bond Donor Count 4 BioPath

Hydrogen Bond Acceptor

yerod P 5 BioPath
Count
Polar Surface Area 90.2 A2 PubChem[2]

Experimental Protocols for Structure Elucidation

The determination of the structure and stereochemistry of carbohydrates like alpha-D-
Ribofuranose relies on several key analytical techniques.

X-ray Crystallography

Principle: X-ray crystallography provides precise information about the three-dimensional
arrangement of atoms in a crystalline solid. A beam of X-rays is diffracted by the electrons of
the atoms in the crystal, producing a diffraction pattern. Mathematical analysis of this pattern
allows for the calculation of the electron density map of the molecule, from which atomic
positions, bond lengths, and bond angles can be determined with high accuracy.[9][10]
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Methodology:

o Crystallization: A highly pure sample of alpha-D-Ribofuranose is crystallized from a suitable
solvent to obtain single crystals of sufficient size and quality.

o Data Collection: The crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded
at various orientations using a detector.

 Structure Solution: The diffraction data is processed to determine the unit cell dimensions
and space group. The phase problem is solved using computational methods to generate an
initial electron density map.

o Structure Refinement: An atomic model is built into the electron density map and refined to
best fit the experimental data, yielding the final, detailed molecular structure.[11]
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Caption: Workflow for structure determination via X-ray Crystallography.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the structure of molecules
in solution. It is based on the magnetic properties of atomic nuclei. For alpha-D-Ribofuranose,
1H and 13C NMR are patrticularly informative. Chemical shifts provide information about the
electronic environment of each nucleus, while coupling constants reveal connectivity between
adjacent atoms and their stereochemical relationships.[2][12]

Methodology:

o Sample Preparation: A small amount of alpha-D-Ribofuranose is dissolved in a suitable
deuterated solvent (e.g., D20).

e 1D NMR (*H and 3C):

o H NMR: Provides information on the number of different types of protons and their
connectivity. The chemical shifts and coupling constants of the protons on the furanose
ring and the hydroxyl groups are analyzed.

o 13C NMR: Shows the number of non-equivalent carbon atoms. The chemical shift of the
anomeric carbon (C1') is particularly diagnostic for distinguishing between furanose and
pyranose forms and between anomers.

e 2D NMR (e.g., COSY, HSQC):

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,
helping to trace the connectivity through the carbon skeleton.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms, allowing for unambiguous assignment of *H and *3C signals.

o Data Interpretation: The complete set of NMR data is analyzed to piece together the full
structure, including the ring size, the configuration at the anomeric center (alpha or beta),
and the relative stereochemistry of the hydroxyl groups.[1]

Logical Relationships in Ribose Cyclization
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D-Ribose in solution exists in equilibrium between its linear aldehyde form and its cyclic
furanose and pyranose forms. The formation of alpha-D-Ribofuranose is one of several
possible outcomes of this cyclization process.

Equilibrium of D-Ribose in Solution

Linear D-Ribose
(Aldehyde form)

C4-OH attacks C1 C5-OH attacks C1 C5-OH attacks C1

alpha-D-Ribofuranose beta-D-Ribofuranose

alpha-D-Ribopyranose beta-D-Ribopyranose
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Caption: Cyclization pathways of D-Ribose.

Conclusion

The structure and stereochemistry of alpha-D-Ribofuranose are defined by its five-membered
furanose ring, the "D" configuration at C4', and the "alpha" configuration of the anomeric
hydroxyl group at C1'. This specific arrangement is fundamental to its role in the backbone of
RNA and other vital biological molecules. The precise three-dimensional structure is elucidated
through powerful analytical techniques such as X-ray crystallography and NMR spectroscopy,
which provide the detailed atomic-level information necessary for research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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